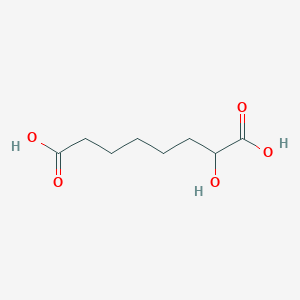
2-hydroxyoctanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyoctanedioic acid is a 2-hydroxydicarboxylic acid that is the 2-hydroxy derivative of suberic acid. It has a role as a metabolite. It derives from a suberic acid.
Aplicaciones Científicas De Investigación
1. Biological Production as a Chemical Precursor
2-Hydroxyoctanedioic acid is a compound of interest in various industries, including food, chemicals, and pharmaceuticals. It can be produced through biological means, such as fermentation, and is often used as a precursor for many industrially important chemicals. Recent advances in metabolic engineering and process optimization have enhanced the biological production of this and similar acids (Dai et al., 2018).
2. Role in Neurological and Psychiatric Disease Models
This compound derivatives, such as 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), have shown efficacy in various neurological and psychiatric disease models. Research has focused on enhancing brain delivery and bioavailability of these compounds, which can potentially benefit the treatment of neurological disorders (Nedelcovych et al., 2017), (Dash et al., 2019).
3. Synthesis and Biological Evaluation for Medical Applications
Synthesis and evaluation of derivatives of this compound have been conducted to develop inhibitors for specific enzymes. These studies are crucial for the development of new medical treatments, such as for cancer and other diseases (Vitharana et al., 2002).
4. Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids, including derivatives of this compound, are widely used in cosmetic and therapeutic formulations. They offer beneficial effects for the skin and are involved in treatments for various skin conditions (Kornhauser et al., 2010).
Propiedades
Fórmula molecular |
C8H14O5 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-hydroxyoctanedioic acid |
InChI |
InChI=1S/C8H14O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) |
Clave InChI |
DHNJFWLYLQPITF-UHFFFAOYSA-N |
SMILES |
C(CCC(C(=O)O)O)CCC(=O)O |
SMILES canónico |
C(CCC(C(=O)O)O)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



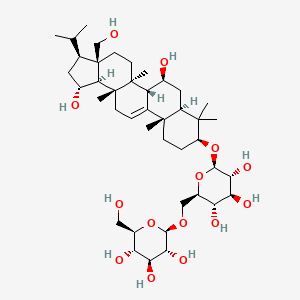
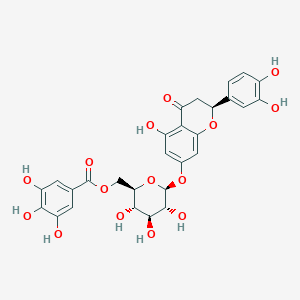
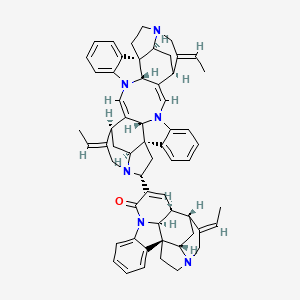
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)


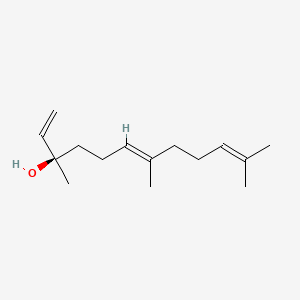
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

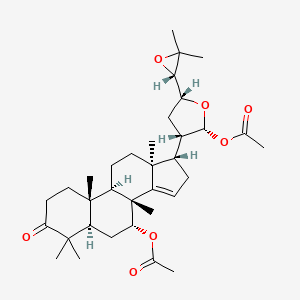
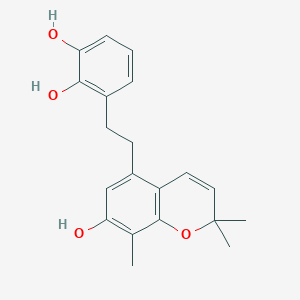
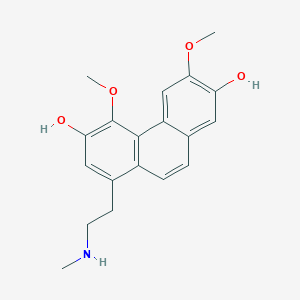
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)